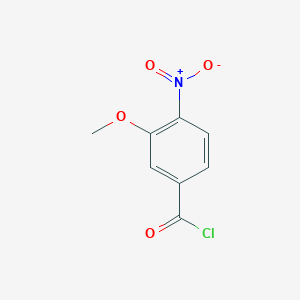

3-Methoxy-4-nitrobenzoyl chloride

Vue d'ensemble

Description

3-Methoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with an acyl chloride functional group (-COCl). This compound is primarily used as an intermediate in organic synthesis due to its reactive acyl chloride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methoxy-4-nitrobenzoyl chloride can be synthesized through the nitration of 3-methoxybenzoyl chloride. The nitration process typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-4-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia (NH3), primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid (HCl) byproduct.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions, while metal hydrides like lithium aluminum hydride (LiAlH4) are used in non-catalytic reductions.

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, and thioesters.

Reduction: Formation of 3-methoxy-4-aminobenzoyl chloride.

Electrophilic Aromatic Substitution: Formation of brominated or methylated derivatives of this compound.

Applications De Recherche Scientifique

3-Methoxy-4-nitrobenzoyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It is employed in the development of potential drug candidates, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-methoxy-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations to introduce the benzoyl moiety into other compounds. The nitro group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrobenzoyl chloride: Lacks the methoxy group, making it less electron-rich and slightly less reactive in electrophilic aromatic substitution reactions.

3-Methoxybenzoyl chloride: Lacks the nitro group, resulting in different reactivity patterns, particularly in redox reactions.

3-Nitrobenzoyl chloride: Lacks the methoxy group, affecting its electron-donating properties and overall reactivity.

Uniqueness

3-Methoxy-4-nitrobenzoyl chloride is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile intermediate in organic synthesis.

Activité Biologique

3-Methoxy-4-nitrobenzoyl chloride (CAS Number: 67579-92-4) is an acyl chloride derivative that has garnered attention in synthetic organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its reactivity with nucleophiles, synthesis of related compounds, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a methoxy group and a nitro group on a benzoyl chloride framework, which contributes to its chemical reactivity and potential biological interactions. The molecular formula is C₈H₈ClNO₃, and it is characterized by the following functional groups:

- Methoxy Group (-OCH₃) : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Nitro Group (-NO₂) : Known to participate in various biochemical reactions, potentially affecting cellular mechanisms.

Reactivity and Synthesis

The compound is primarily known for its reactivity towards nucleophiles, forming stable amides upon reaction with amines. This property is crucial for the synthesis of various derivatives that may exhibit different biological activities. For instance, the reaction with morpholine yields amide derivatives that can be evaluated for their pharmacological properties .

Comparison with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | Lacks methoxy group; simpler structure |

| 3-Methyl-4-nitrobenzoyl Chloride | C₈H₇ClNO₃ | Contains a methyl group instead of methoxy |

| 2-Nitrobenzoyl Chloride | C₇H₄ClNO₂ | Nitro group at position 2; different reactivity |

| 3-Methoxybenzoic Acid | C₈H₈O₃ | Lacks acyl chloride functionality |

The presence of both methoxy and nitro groups in this compound enhances its reactivity and potential applications in synthetic chemistry contexts.

In Vitro Studies

Research indicates that compounds derived from this compound exhibit various biological activities. For example, several studies have investigated the inhibitory effects of related compounds on specific enzymes, such as human enteropeptidase, which is relevant in obesity treatment. The inhibitory concentration (IC50) values measured for related compounds suggest varying degrees of potency, indicating that modifications to the side chains can significantly influence biological activity .

Table: Inhibitory Activities Against Human Enteropeptidase

| Compound | IC50 (nM) Initial | IC50 (nM) Apparent |

|---|---|---|

| 2a | 94 | 5.9 |

| 3a | >3300 | 680 |

| 3b | 940 | 54 |

| 3c | 57 | 5.6 |

| 3d | 7.4 | 0.81 |

This table illustrates the varying efficacy of different derivatives, suggesting that structural modifications can enhance or diminish biological activity .

Case Studies

A notable case study involved the synthesis of novel benzodiazepine derivatives using acylation reactions with this compound. These derivatives were assessed for their effects on AMPA receptor subunits, demonstrating potential neuroactive properties . The electrophysiological assessments indicated that certain derivatives could modulate synaptic transmission, highlighting the compound's relevance in neuropharmacology.

Propriétés

IUPAC Name |

3-methoxy-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPUOOUROHGAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456208 | |

| Record name | 3-methoxy-4-nitro-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-92-4 | |

| Record name | 3-methoxy-4-nitro-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.